An In-depth Technical Guide on the Synthesis and Characterization of 3-(ethylthio)-1H-1,2,4-triazol-5-amine
An In-depth Technical Guide on the Synthesis and Characterization of 3-(ethylthio)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(ethylthio)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of an ethylthio group at the 3-position and an amino group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. This guide outlines a robust synthetic route to 3-(ethylthio)-1H-1,2,4-triazol-5-amine and the analytical techniques for its thorough characterization.
Synthesis Pathway
The synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine is proposed to proceed via a two-step reaction sequence, starting from readily available commercial reagents. The overall workflow involves the initial formation of a triazole-thiol precursor, followed by a selective S-alkylation.
Caption: Synthetic workflow for 3-(ethylthio)-1H-1,2,4-triazol-5-amine.
Experimental Protocols
Synthesis of 5-amino-1H-1,2,4-triazole-3-thiol (Precursor)
This protocol is based on established methods for the synthesis of similar 1,2,4-triazole-3-thiols.
Materials:
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Thiocarbohydrazide
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Formic acid (98-100%)
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Ethanol
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Beakers, filter funnel, and other standard laboratory glassware
Procedure:
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A mixture of thiocarbohydrazide (0.1 mol) and formic acid (0.12 mol) is placed in a round-bottom flask.
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The mixture is heated under reflux for 4-6 hours.
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After cooling to room temperature, the reaction mixture is poured into ice-cold water.
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The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
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The crude product can be recrystallized from ethanol to afford pure 5-amino-1H-1,2,4-triazole-3-thiol.
Synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine (Final Product)
This protocol describes the S-alkylation of the triazole-thiol precursor.
Materials:
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5-amino-1H-1,2,4-triazole-3-thiol
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Ethyl bromide (or ethyl iodide)
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Sodium hydroxide (or potassium hydroxide)
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Ethanol (or another suitable solvent like DMF)
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Round-bottom flask
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Magnetic stirrer
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, 5-amino-1H-1,2,4-triazole-3-thiol (0.05 mol) is dissolved in a solution of sodium hydroxide (0.05 mol) in ethanol (100 mL).
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The solution is stirred at room temperature for 30 minutes.
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Ethyl bromide (0.055 mol) is added dropwise to the reaction mixture.
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The reaction mixture is then stirred at room temperature for 12-24 hours or gently heated to reflux for 2-4 hours to ensure completion of the reaction (monitoring by TLC is recommended).
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After the reaction is complete, the solvent is removed under reduced pressure.
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The residue is triturated with cold water, and the resulting solid is collected by filtration.
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The crude product is washed with water and dried.
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Recrystallization from a suitable solvent (e.g., ethanol/water mixture) yields the purified 3-(ethylthio)-1H-1,2,4-triazol-5-amine.
Characterization Data
The following tables summarize the expected physical and spectral data for 3-(ethylthio)-1H-1,2,4-triazol-5-amine based on the analysis of its structural features and comparison with analogous compounds.
Physical and Analytical Data
| Property | Expected Value |
| Molecular Formula | C₄H₈N₄S |
| Molecular Weight | 144.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Data not available in the searched literature |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in alcohols, and insoluble in water. |
| Elemental Analysis | C, 33.32%; H, 5.59%; N, 38.85%; S, 22.24% |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | The spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.2-1.4 ppm, a quartet for the methylene protons (-S-CH₂-) of the ethyl group around δ 2.8-3.1 ppm, a broad singlet for the amino protons (-NH₂) around δ 5.0-6.0 ppm, and a broad singlet for the triazole N-H proton at a more downfield region. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | The spectrum should display four distinct signals: one for the methyl carbon (-CH₃) around δ 14-16 ppm, one for the methylene carbon (-S-CH₂-) around δ 25-30 ppm, and two signals for the triazole ring carbons, with the carbon attached to the sulfur (C-S) appearing more downfield than the carbon attached to the amino group (C-NH₂). |
| IR (KBr) | Characteristic absorption bands are expected for N-H stretching of the amino and triazole groups (around 3100-3400 cm⁻¹), C-H stretching of the ethyl group (around 2850-2980 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹). |
| Mass Spec. | The mass spectrum (ESI+) is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 145. |
Logical Relationships in Characterization
The structural features of 3-(ethylthio)-1H-1,2,4-triazol-5-amine can be logically deduced from its spectroscopic data.
Caption: Correlation of spectroscopic data to the structure of the target molecule.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 3-(ethylthio)-1H-1,2,4-triazol-5-amine. The proposed two-step synthesis is efficient and utilizes readily available starting materials. The outlined characterization methods will allow for the unambiguous confirmation of the structure and purity of the final compound. This information is valuable for researchers engaged in the discovery and development of novel triazole-based therapeutic agents.
